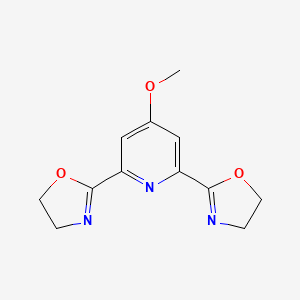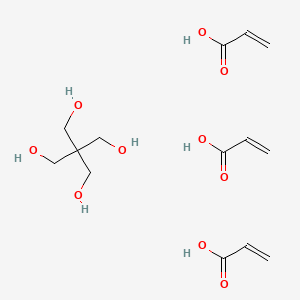
2,2-Bis(hydroxymethyl)propane-1,3-diol; 2-propenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaerythritol triacrylate is an organic compound widely used in various industrial applications. It is a tri-functional acrylate ester derived from pentaerythritol, a polyol with four hydroxyl groups. This compound is known for its high reactivity and ability to form cross-linked polymers, making it valuable in the production of coatings, adhesives, and other polymeric materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentaerythritol triacrylate is typically synthesized through the esterification of pentaerythritol with acrylic acid. The reaction involves mixing pentaerythritol, acrylic acid, a catalyst (such as sulfuric acid), a solvent, and a polymerization inhibitor in a reaction kettle. The mixture is heated to 70-90°C for 20-40 minutes, followed by further heating to 80-115°C for 3-5 hours to complete the reaction. The product is then purified through washing and filtration .
Industrial Production Methods
Industrial production of pentaerythritol triacrylate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with minimal by-products and waste. The use of advanced purification techniques, such as distillation and crystallization, helps achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Pentaerythritol triacrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN), forming cross-linked polymers.
Michael Addition: The acrylate groups can participate in Michael addition reactions with nucleophiles such as amines, leading to the formation of amine-functionalized polymers.
Common Reagents and Conditions
Oxidation: Pentaerythritol triacrylate can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions are less common but can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acrylate groups can undergo substitution reactions with various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include cross-linked polymers, amine-functionalized polymers, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Pentaerythritol triacrylate has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of pentaerythritol triacrylate primarily involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups in the molecule can react with various initiators and nucleophiles, leading to the formation of highly cross-linked polymer networks. These networks provide enhanced mechanical strength, chemical resistance, and thermal stability to the resulting materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentaerythritol tetraacrylate: Similar to pentaerythritol triacrylate but with four acrylate groups, leading to even higher cross-link density.
Trimethylolpropane triacrylate: Another tri-functional acrylate ester used in similar applications but derived from trimethylolpropane.
1,6-Hexanediol diacrylate: A di-functional acrylate ester with lower cross-link density compared to pentaerythritol triacrylate.
Uniqueness
Pentaerythritol triacrylate is unique due to its balance of high reactivity, cross-linking ability, and versatility in various applications. Its tri-functional nature allows for the formation of robust polymer networks, making it suitable for a wide range of industrial and research applications .
Propriétés
Formule moléculaire |
C14H24O10 |
|---|---|
Poids moléculaire |
352.33 g/mol |
Nom IUPAC |
2,2-bis(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid |
InChI |
InChI=1S/C5H12O4.3C3H4O2/c6-1-5(2-7,3-8)4-9;3*1-2-3(4)5/h6-9H,1-4H2;3*2H,1H2,(H,4,5) |
Clé InChI |
KJSATFDGRLXLPP-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.C(C(CO)(CO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


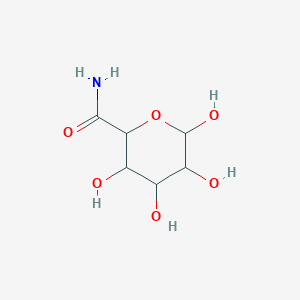
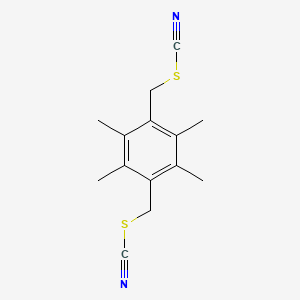
![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)

![1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14016222.png)
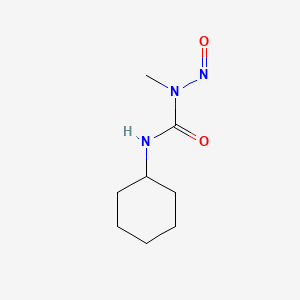
![8-chloro-4-oxo-5-[2-(4-phenylphenyl)ethyl]-1H-quinoline-3-carboxylic acid](/img/structure/B14016233.png)
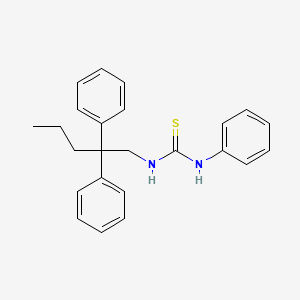

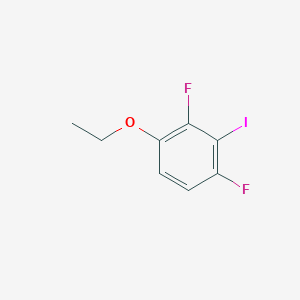
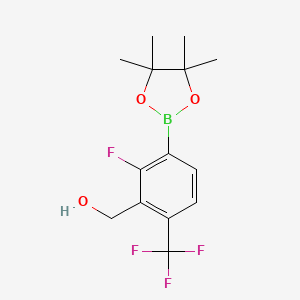
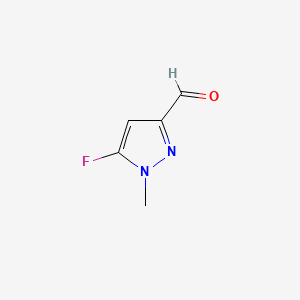
![2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B14016280.png)
